molecular formula C20H24N2O4S B2815851 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946281-75-0

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2815851
CAS No.: 946281-75-0
M. Wt: 388.48
InChI Key: WKOTUWRHOSEKLK-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative with a tetrahydroquinoline and a dihydrobenzodioxine moiety . Tetrahydroquinolines are a class of compounds that have been studied for their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydroquinolines can be produced by the hydrogenation of quinaldine . The synthesis of similar structures often involves complex organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The tetrahydroquinoline moiety would contribute a bicyclic structure, while the dihydrobenzodioxine would add another cyclic component .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Biological Screening

  • A series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety was synthesized. These compounds demonstrated good inhibitory activity against lipoxygenase and moderate activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Additionally, some compounds exhibited notable antibacterial properties (Irshad et al., 2016).

Enzyme Inhibition and Antimicrobial Activity

  • Pharmacological evaluation of new sulfonamide derivatives based on 1,4-Benzodioxane revealed their moderate activity against BChE and AChE, with significant activity against the lipoxygenase enzyme. These compounds also showed promising antimicrobial and hemolytic activities, highlighting their potential as therapeutic agents (Irshad, 2018).

Inhibitory Potential Against α-Glucosidase and AChE

  • Research on new sulfonamides with benzodioxane and acetamide moieties indicated substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. Molecular docking studies were consistent with the experimental data, suggesting the relevance of these compounds in enzyme inhibition (Abbasi et al., 2019).

Antimicrobial Potential

  • Another study focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds were synthesized and tested against various Gram-negative and Gram-positive strains, exhibiting potent therapeutic potential (Abbasi et al., 2016).

Computational and Quantum Chemical Studies

  • Computational quantum chemical studies on Uracil-5-Tertiary Sulfonamides, including derivatives similar to the compound of interest, provided insights into their pharmacokinetic properties and biological components, indicating their potential applications in drug design (Gaurav & Krishna, 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Tetrahydroquinolines have been studied for their activity against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Tetrahydroquinolines and their derivatives are a focus of ongoing research due to their diverse biological activities. Future research may explore new synthesis methods, potential biological activities, and applications of these compounds .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22-10-2-3-16-13-15(4-6-18(16)22)8-9-21-27(23,24)17-5-7-19-20(14-17)26-12-11-25-19/h4-7,13-14,21H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOTUWRHOSEKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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